molecular formula C21H31N3O B2660359 3-(Adamantan-1-yl)-1-{2-[4-(dimethylamino)phenyl]ethyl}urea CAS No. 1396811-76-9

3-(Adamantan-1-yl)-1-{2-[4-(dimethylamino)phenyl]ethyl}urea

Cat. No.: B2660359
CAS No.: 1396811-76-9
M. Wt: 341.499
InChI Key: SCDBNLZLJGLMCD-UHFFFAOYSA-N
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Description

3-(Adamantan-1-yl)-1-{2-[4-(dimethylamino)phenyl]ethyl}urea is a synthetic organic compound that features a unique structure combining adamantane and dimethylaminophenyl groups. Adamantane is a bulky, rigid, and highly symmetrical hydrocarbon, while the dimethylaminophenyl group is known for its electron-donating properties. This combination imparts unique physical and chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Adamantan-1-yl)-1-{2-[4-(dimethylamino)phenyl]ethyl}urea typically involves the reaction of adamantane derivatives with dimethylaminophenyl ethyl isocyanate. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran, and a catalyst like triethylamine to facilitate the formation of the urea linkage .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and efficiency . The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Adamantan-1-yl)-1-{2-[4-(dimethylamino)phenyl]ethyl}urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of 3-(Adamantan-1-yl)-1-{2-[4-(dimethylamino)phenyl]ethyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides rigidity and bulk, which can enhance binding affinity and selectivity. The dimethylaminophenyl group can participate in electronic interactions, influencing the compound’s reactivity and biological activity . Molecular docking studies and biochemical assays are often used to elucidate these interactions and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Adamantan-1-yl)-1-{2-[4-(dimethylamino)phenyl]ethyl}urea is unique due to the combination of the adamantane and dimethylaminophenyl groups, which imparts distinct physical and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-(1-adamantyl)-3-[2-[4-(dimethylamino)phenyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O/c1-24(2)19-5-3-15(4-6-19)7-8-22-20(25)23-21-12-16-9-17(13-21)11-18(10-16)14-21/h3-6,16-18H,7-14H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDBNLZLJGLMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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